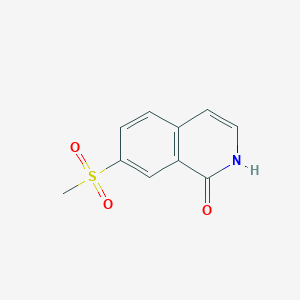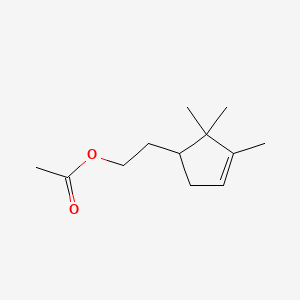
alpha-Campholene acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Alpha-Campholene acetate can be synthesized through several methods. One common synthetic route involves the isomerization of alpha-pinene oxide. This process can be catalyzed by titanosilicates with MWW zeolitic structures, which have shown high catalytic activity and selectivity towards the desired product . The reaction conditions typically involve the use of toluene as a solvent at 70°C or N,N-dimethylacetamide at 140°C .
Analyse Des Réactions Chimiques
Alpha-Campholene acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield campholenic aldehyde .
Applications De Recherche Scientifique
Alpha-Campholene acetate has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other valuable compounds, such as campholenic aldehyde . In biology and medicine, it has been studied for its potential anti-tumor activity. For instance, ethyl acetate extracts containing this compound have shown in vitro activity against human laryngeal carcinoma cell lines . Additionally, it has applications in the fragrance industry due to its distinct aroma.
Mécanisme D'action
The mechanism of action of alpha-Campholene acetate involves its interaction with molecular targets and pathways in biological systems. For example, its anti-tumor activity may be attributed to its ability to induce apoptosis in cancer cells. The specific molecular targets and pathways involved in this process are still under investigation .
Comparaison Avec Des Composés Similaires
Alpha-Campholene acetate can be compared with other similar compounds, such as alpha-Campholenal, alpha-Campholene alcohol, and gamma-Campholene aldehyde . These compounds share similar structural features but differ in their functional groups and chemical properties. For instance, alpha-Campholenal is an aldehyde, while this compound is an ester. This difference in functional groups can lead to variations in their reactivity and applications.
Propriétés
Numéro CAS |
1727-68-0 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethyl acetate |
InChI |
InChI=1S/C12H20O2/c1-9-5-6-11(12(9,3)4)7-8-14-10(2)13/h5,11H,6-8H2,1-4H3 |
Clé InChI |
HBRWKAJTMKFEQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(C1(C)C)CCOC(=O)C |
Densité |
0.943-0.949 |
Description physique |
Clear liquid; sweet woody odour with ionone nuance |
Solubilité |
Insoluble in water and fat Miscible at room temperature (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



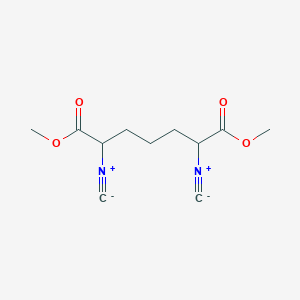
![3-[(6-Deoxyhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide](/img/structure/B13756449.png)
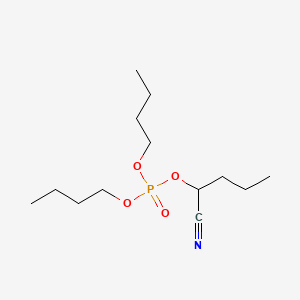
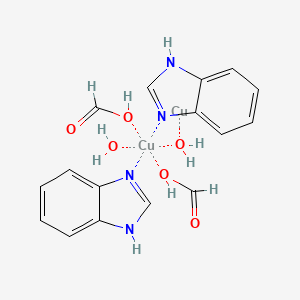
![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13756472.png)
![N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide](/img/structure/B13756488.png)

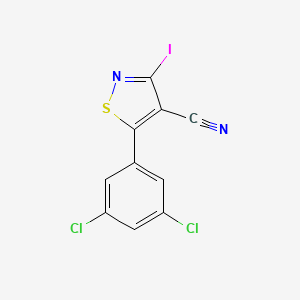
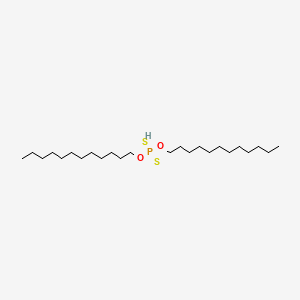
![5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid](/img/structure/B13756502.png)
